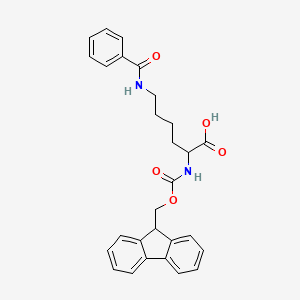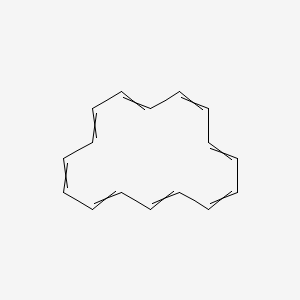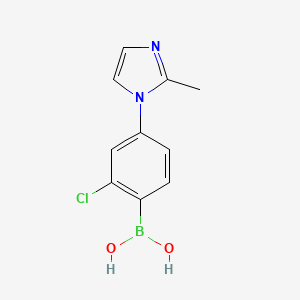
(2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a chloro group and an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming the corresponding phenylboronic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a polar solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while substitution reactions can produce various substituted phenylboronic acids.
科学的研究の応用
(2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Biology: This compound can be used in the development of enzyme inhibitors, as boronic acids are known to inhibit serine proteases and other enzymes.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
作用機序
The mechanism of action of (2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and imidazole groups. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets .
類似化合物との比較
Similar Compounds
(2-Methyl-1H-imidazol-1-yl)phenylboronic acid: Lacks the chloro substituent, which may affect its reactivity and binding properties.
(2-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid: Similar structure but without the methyl group on the imidazole ring, potentially altering its steric and electronic properties.
Uniqueness
(2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both a chloro group and a methyl-substituted imidazole ring. These substituents can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
特性
分子式 |
C10H10BClN2O2 |
|---|---|
分子量 |
236.46 g/mol |
IUPAC名 |
[2-chloro-4-(2-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BClN2O2/c1-7-13-4-5-14(7)8-2-3-9(11(15)16)10(12)6-8/h2-6,15-16H,1H3 |
InChIキー |
QKQUXYYVNYWCQR-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)N2C=CN=C2C)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


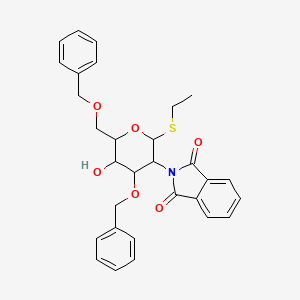
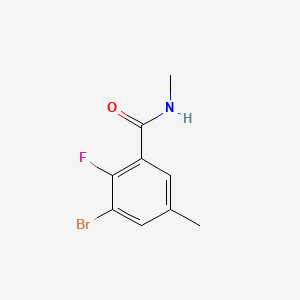
![2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B14075924.png)


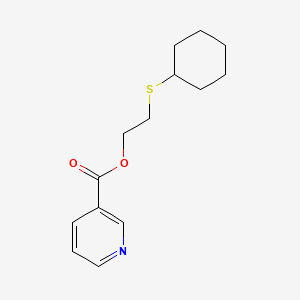

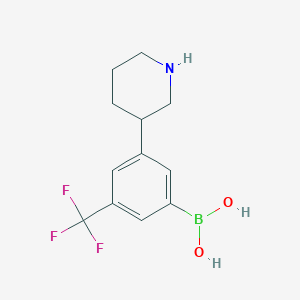
![Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-](/img/structure/B14075972.png)

![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
